

An In-depth Technical Guide to the Biochemical Properties and Structure of Phenamacril

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Compound of Interest

Compound Name: *Phenamacril*

Cat. No.: *B1673093*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenamacril, also known as JS399-19, is a novel cyanoacrylate fungicide demonstrating high specificity and potent inhibitory activity against various species of the phytopathogenic fungi *Fusarium*.^{[1][2][3]} Its unique mode of action, targeting a crucial motor protein, has made it an effective agent for controlling devastating crop diseases such as *Fusarium* head blight.^{[2][4]} This technical guide provides a comprehensive overview of the biochemical properties, structure, and mechanism of action of **Phenamacril**, intended for researchers, scientists, and professionals involved in drug development and crop protection. The document details the molecular interactions, quantitative inhibitory data, and the experimental protocols utilized in its characterization.

Chemical Structure and Properties

Phenamacril is chemically identified as (Z)-Ethyl 2-cyano-3-amino-3-phenylacrylate.^[5] Its structure is characterized by a cyanoacrylate core, which is crucial for its biological activity.^[5] ^[6]

Chemical Structure of **Phenamacril**^[7]

Phenamacril
((Z)-Ethyl 2-cyano-3-amino-3-phenylacrylate)

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Caption: Chemical structure of **Phenamacril**.

An intramolecular hydrogen bond between the amine proton and the oxo-group is suggested to stabilize the Z-configuration of the molecule.[\[5\]](#)

Mechanism of Action

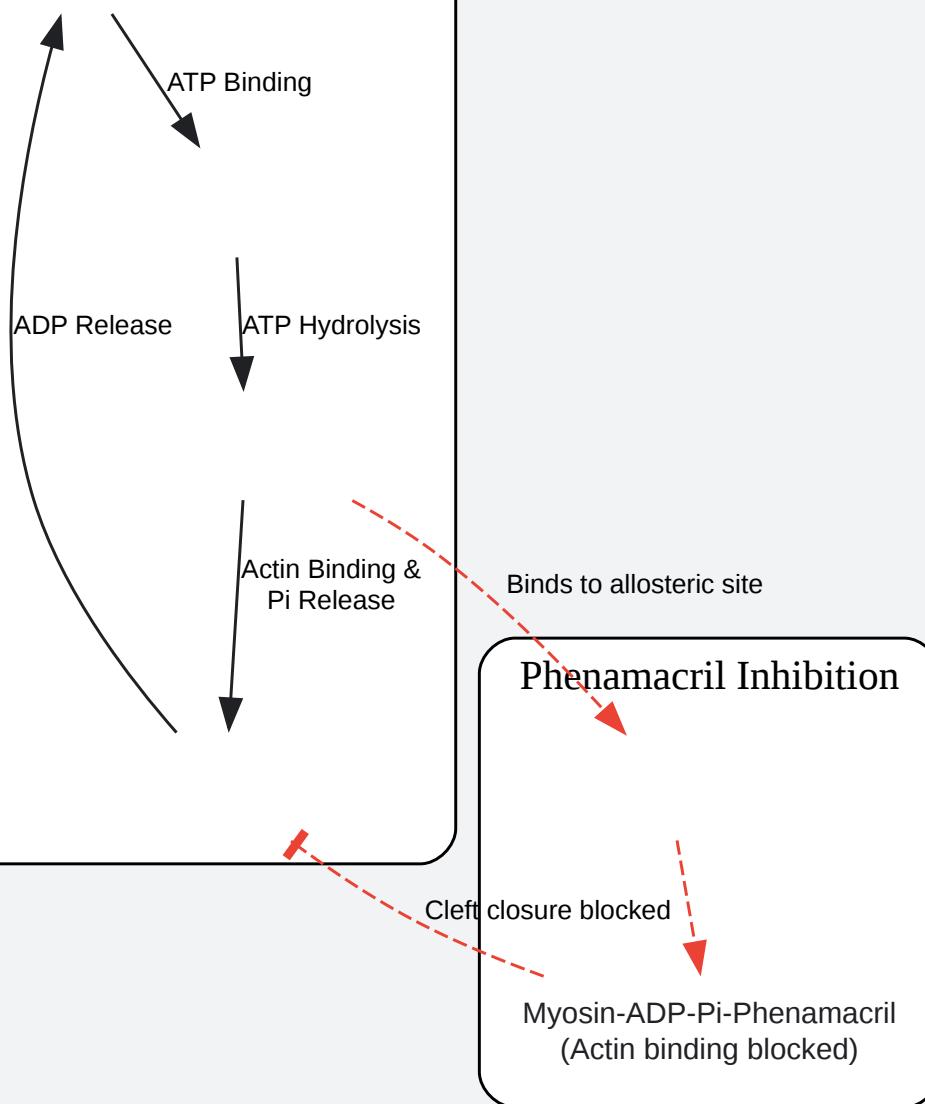
Phenamacril exerts its antifungal effect by specifically targeting and inhibiting the class I myosin motor protein (Myo1), referred to as myosin-5 in *Fusarium graminearum* (FgMyo1).[\[1\]](#) [\[2\]](#)[\[8\]](#) This inhibition disrupts essential cellular processes in susceptible fungi, including mycelial growth, conidia germination, and vesicle transport, ultimately leading to a reduction in fungal growth and virulence.[\[1\]](#)[\[6\]](#)[\[8\]](#)

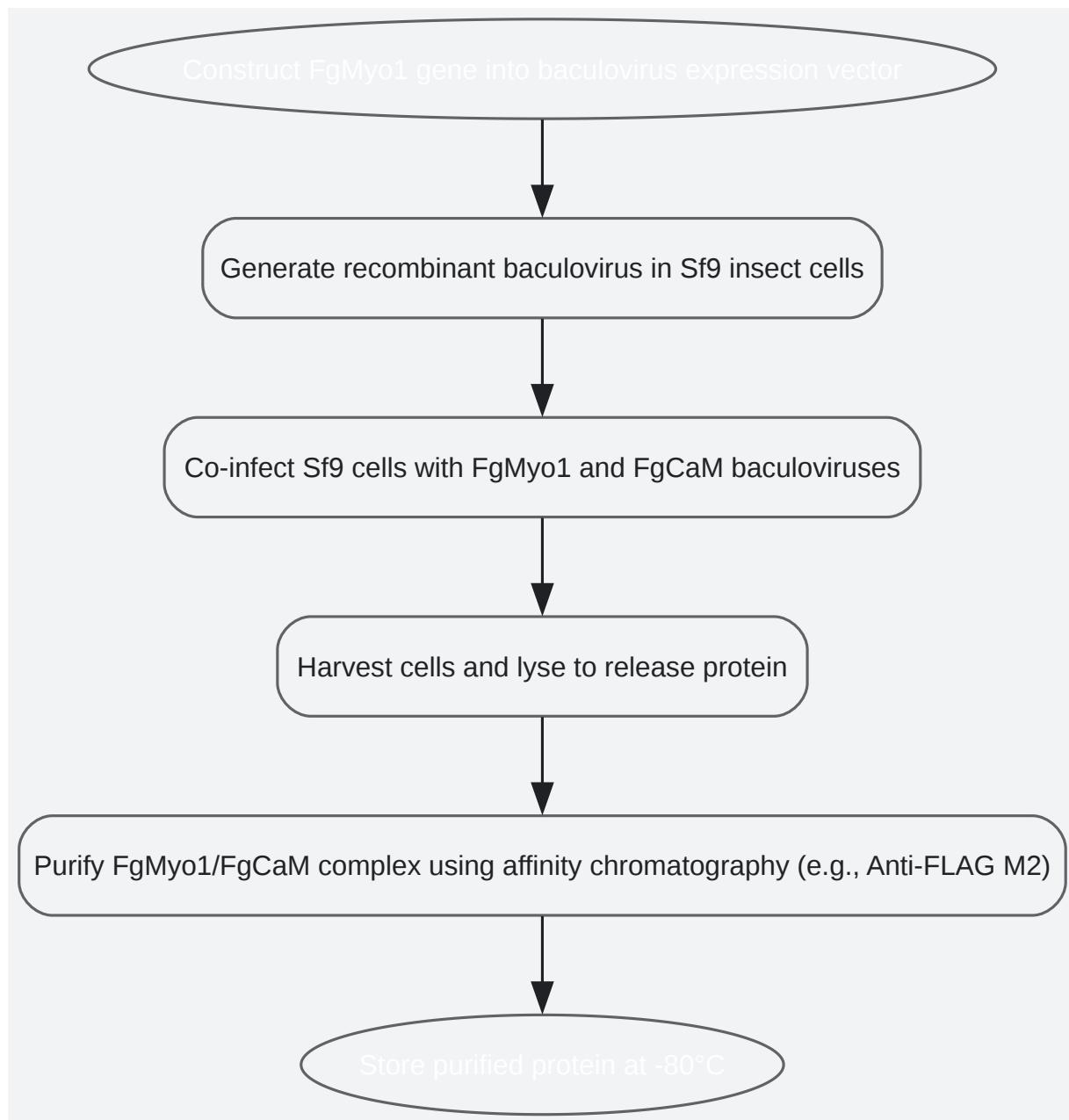
The inhibition is characterized as reversible and non-competitive.[\[1\]](#)[\[9\]](#)[\[10\]](#) **Phenamacril** binds to an allosteric pocket located within the actin-binding cleft of the FgMyo1 motor domain.[\[1\]](#)[\[4\]](#) [\[11\]](#) This binding event is thought to lock the myosin in a pre-power stroke conformation, preventing the closure of the actin-binding cleft, which is a critical step in the ATP hydrolysis cycle and force generation.[\[4\]](#) Consequently, the ATPase activity of the myosin is potently inhibited.[\[6\]](#)[\[9\]](#)

Signaling Pathway of Phenamacril's Action

The following diagram illustrates the proposed mechanism of **Phenamacril**'s inhibitory action on the actomyosin chemomechanical cycle.

Actomyosin Chemomechanical Cycle





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